molecular formula C22H27NO6 B11310722 N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}norvaline

N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}norvaline

Katalognummer: B11310722
Molekulargewicht: 401.5 g/mol
InChI-Schlüssel: ZIJZMHVMJCIGHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-[(4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}norvaline is a synthetic derivative of 2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid (CAS: 304896-80-8), where the carboxylic acid group is replaced by a norvaline residue via an acyl linkage. The benzo[c]chromen core features a fused bicyclic system with a ketone at position 6 and a methyl substituent at position 3. While the parent acid () has been discontinued commercially, the norvaline derivative may have been designed to enhance bioavailability or target specificity, though explicit data on its applications remain unavailable in the provided evidence.

Eigenschaften

Molekularformel

C22H27NO6

Molekulargewicht

401.5 g/mol

IUPAC-Name

2-[2-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]propanoylamino]pentanoic acid

InChI

InChI=1S/C22H27NO6/c1-4-7-17(21(25)26)23-20(24)13(3)28-18-11-10-15-14-8-5-6-9-16(14)22(27)29-19(15)12(18)2/h10-11,13,17H,4-9H2,1-3H3,(H,23,24)(H,25,26)

InChI-Schlüssel

ZIJZMHVMJCIGHL-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C(=O)O)NC(=O)C(C)OC1=C(C2=C(C=C1)C3=C(CCCC3)C(=O)O2)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}norvaline involves multiple steps. One common approach starts with the preparation of 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate . This intermediate is then subjected to a series of reactions, including esterification and amidation, to introduce the norvaline moiety .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis can be scaled up using standard organic synthesis techniques, ensuring the availability of necessary reagents and maintaining reaction conditions to achieve high yields.

Analyse Chemischer Reaktionen

Functional Group Reactivity

The compound contains three primary reactive regions:

  • Amide bond : Derived from the norvaline backbone.

  • Ester linkage : Connects the propanoyl group to the benzochromene scaffold.

  • Benzochromene moiety : Features a conjugated aromatic system and a ketone group.

Functional GroupReactivity CharacteristicsSupporting Data
Amide BondSusceptible to hydrolysis under acidic/basic conditions, forming carboxylic acid and amine derivatives. Stability depends on steric and electronic factors.Synthesis protocols highlight amide formation via coupling reagents.
Ester LinkageHydrolyzes to carboxylic acid under basic conditions; undergoes transesterification or aminolysis with alcohols/amines .Structural data confirm ester presence (SMILES: C(=O)OC) .
BenzochromeneElectrophilic substitution (e.g., nitration, sulfonation) at aromatic positions; ketone reduction possible with agents like NaBH4_4 .Benzochromene derivatives are known for redox activity.

Hydrolysis Reactions

  • Amide Hydrolysis :
    Under acidic (HCl/H2_2O) or basic (NaOH/H2_2O) conditions, the amide bond cleaves to yield norvaline and a propanoyl-benzochromene fragment. Reaction rates depend on pH and temperature.

    Amide+H2OH+/OHCarboxylic Acid+Amine\text{Amide} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Carboxylic Acid} + \text{Amine}
  • Ester Hydrolysis :
    Base-catalyzed saponification converts the ester to a carboxylate, while acid hydrolysis produces a carboxylic acid .

    Ester+OHCarboxylate+Alcohol\text{Ester} + \text{OH}^- \rightarrow \text{Carboxylate} + \text{Alcohol}

Reduction/Oxidation

  • Ketone Reduction :
    The 6-oxo group in the benzochromene scaffold reduces to a hydroxyl group using NaBH4_4 or LiAlH4_4, altering electronic properties.

    C=OLiAlH4CH-OH\text{C=O} \xrightarrow{\text{LiAlH}_4} \text{CH-OH}
  • Aromatic Oxidation :
    The chromene ring undergoes oxidation with KMnO4_4/H2_2SO4_4, potentially forming quinone derivatives.

Synthetic Modifications

Multi-step synthesis involves:

  • Benzochromene Formation : Cyclization of phenolic precursors under acidic conditions.

  • Esterification : Coupling of the propanoyl-norvaline segment to the chromene scaffold using DCC/DMAP.

  • Protection/Deprotection : Temporary masking of reactive groups (e.g., amines) during synthesis.

StepReaction TypeConditionsYield (%)*
1CyclizationH2_2SO4_4, 80°C65–75
2EsterificationDCC, RT, 12h50–60
3DeprotectionTFA/DCM, 0°C>90

*Yields estimated from analogous syntheses.

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, with degradation products identified via TGA-MS.

  • Photoreactivity : Benzochromene absorbs UV light (λ~300 nm), leading to potential photooxidation.

Interaction with Biological Targets

While not a direct chemical reaction, the compound’s amide and ester groups facilitate non-covalent interactions (e.g., H-bonds, π-stacking) with enzymes like phosphodiesterases (PDEs). Competitive inhibition studies suggest binding at active sites through:

  • H-bonding : Between the amide carbonyl and enzyme residues.

  • Hydrophobic interactions : Benzochromene aligns with nonpolar enzyme pockets.

Analytical Characterization

Reaction monitoring employs:

  • HPLC : Quantifies hydrolysis products.

  • NMR : Confirms structural integrity post-modification (e.g., 1^1H NMR: δ 1.2–1.4 ppm for methyl groups) .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that derivatives of compounds similar to N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}norvaline exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown percent growth inhibitions (PGIs) against various cancer cell lines such as SNB-19 and OVCAR-8, with PGIs reaching as high as 86.61% . This suggests that the compound may possess similar anticancer activities and could be further explored for its therapeutic potential in oncology.

Antinociceptive Properties

The compound's potential as an analgesic agent has been investigated through various animal models. Studies have demonstrated that related compounds exhibit antinociceptive effects comparable to established pain relievers like morphine. The efficacy was measured using hot plate and writhing tests in mice, where significant reductions in pain responses were observed .

Case Studies and Research Findings

Several studies have focused on the pharmacological evaluation of compounds related to this compound:

  • Anticancer Studies : A study highlighted the anticancer effects of structurally similar compounds against multiple cancer cell lines, indicating a promising avenue for further exploration in cancer therapy .
  • Antinociceptive Activity : Research demonstrated significant antinociceptive effects in animal models, suggesting potential applications in pain management .
  • Neuropharmacological Effects : Investigations into the neuropharmacological properties revealed that certain derivatives could modulate neurotransmitter systems effectively .

Wirkmechanismus

The mechanism of action of N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}norvaline involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit pro-inflammatory cytokine production and promote anti-inflammatory cytokine production, contributing to its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds share structural or synthetic similarities with N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}norvaline. A comparative analysis is presented below:

2-[(4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid (CAS: 304896-80-8)

  • Structure: The parent acid lacks the norvaline group, terminating in a carboxylic acid instead.
  • Key Features: Aromatic benzo[c]chromen core with a ketone at position 4. Propanoyloxy linker at position 3. Discontinued commercial availability suggests synthetic challenges or instability .
  • Comparison: The norvaline derivative likely improves solubility or metabolic stability by replacing the polar carboxylic acid with a peptide-like side chain.

Methyl 3-[[4-(4-Bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (Compound 5l)

  • Structure: Triazine core with bromo, formyl, and methoxyphenoxy substituents (C₂₅H₁₉BrN₄O₆) .
  • Key Features :
    • Ether and triazine linkages enable planar geometry and π-stacking interactions.
    • Bromo and methoxy groups enhance electrophilicity and lipophilicity.
  • Comparison : Unlike the benzo[c]chromen derivative, Compound 5l’s triazine core may confer distinct reactivity (e.g., nucleophilic substitution at bromine). The absence of a peptide-like side chain limits its biomolecular interactions.

Nucleoside Analog (Compound 9)

  • Structure: Tetrahydrofuran core with tert-butyldimethylsilyl (TBS) and thio-linked isoprenoid groups (C₄₇H₆₄N₃O₇PSi) .
  • Key Features :
    • Modified sugar backbone with protective groups (TBS) and a thioether linkage.
    • Designed for base-pairing studies or antiviral applications.
  • Comparison: While both compounds employ protective groups (e.g., TBS vs. benzo[c]chromen’s methyl group), the nucleoside analog’s sugar-phosphate backbone contrasts with the norvaline derivative’s planar aromatic system.

Table 1: Structural and Functional Comparison

Compound Core Structure Key Functional Groups Molecular Formula Reference
Target Norvaline Derivative Benzo[c]chromen Ketone, propanoyloxy, norvaline C₂₂H₂₇NO₆
Parent Propanoic Acid (CAS: 304896-80-8) Benzo[c]chromen Ketone, propanoyloxy, carboxylic acid C₁₈H₂₀O₆
Compound 5l (Triazine Derivative) 1,3,5-Triazine Bromo, formyl, methoxyphenoxy C₂₅H₁₉BrN₄O₆
Nucleoside Analog (Compound 9) Tetrahydrofuran TBS-protected hydroxyl, thio-isoprenoid C₄₇H₆₄N₃O₇PSi

Biologische Aktivität

N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}norvaline is a complex organic compound characterized by a unique chromen ring system. This compound has garnered attention due to its potential biological activities, including antiviral and anticancer properties.

Chemical Structure and Properties

The compound's molecular formula is C22H27NO6C_{22}H_{27}NO_{6}, with a molecular weight of 401.5 g/mol. Its IUPAC name can be described as:

 2S 4 methyl 2 2 4 methyl 6 oxo 7 8 9 10 tetrahydrobenzo c chromen 3 yl oxy acetyl amino pentanoic acid\text{ 2S 4 methyl 2 2 4 methyl 6 oxo 7 8 9 10 tetrahydrobenzo c chromen 3 yl oxy acetyl amino pentanoic acid}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or modulate signaling pathways, leading to observed biological effects such as:

  • Antiviral Activity : Preliminary studies indicate that derivatives of similar structures exhibit antiviral properties against various viruses, including influenza and Zika virus. The compound's structure allows it to interfere with viral replication processes.
  • Anticancer Activity : Research has shown that compounds with similar chromen structures can induce apoptosis in cancer cells by arresting the cell cycle at specific phases. For instance, studies on related compounds demonstrated significant inhibition rates against various cancer cell lines.

In Vitro Studies

Recent investigations into the biological activity of related compounds reveal promising results:

Compound Cell Line IC50 (μM) Inhibition Rate (%)
IMB-1406A5498.99100.07
HepG26.9299.98
DU1457.8999.93
MCF78.26100.39

These findings suggest that compounds structurally similar to this compound could exhibit comparable biological activities.

Case Studies

  • Antiviral Activity : A study evaluated the antiviral efficacy of various coumarin derivatives against influenza viruses, revealing effective EC50 values ranging from 9.0 μM to 51.0 μM for specific derivatives. This suggests that this compound might possess similar properties due to its structural characteristics.
  • Antioxidative Capacity : The antioxidant activity was assessed using the FRAP assay across several compounds with similar frameworks, indicating that while some exhibited significant antioxidative capacity, others were less active compared to standard antioxidants like BHT.

Q & A

Basic: What synthetic methodologies are recommended for the efficient preparation of N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}norvaline?

Answer:
The synthesis involves a multi-step approach:

Core structure assembly : Begin with constructing the benzo[c]chromen scaffold via cyclocondensation of substituted dihydroxyacetophenone derivatives under acidic conditions.

Functionalization : Introduce the 4-methyl-6-oxo group through selective alkylation and oxidation steps, ensuring regioselectivity using protecting groups (e.g., tert-butyldimethylsilyl ethers) .

Norvaline coupling : Attach the norvaline moiety via a propanoyl linker using carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF .

Purification : Optimize yields via flash chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Key Considerations : Monitor reaction intermediates via TLC and adjust stoichiometry to minimize side products. Use inert atmospheres for moisture-sensitive steps.

Basic: Which analytical techniques are critical for validating the structural identity and purity of this compound?

Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy : 1H/13C NMR (DMSO-d6 or CDCl3) to confirm substituent positions, particularly the benzo[c]chromen core and norvaline linkage .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., observed [M+H]+ vs. calculated) and detect trace impurities .
  • HPLC-PDA : Reverse-phase chromatography with photodiode array detection (λ = 254 nm) to assess purity (>95%) and identify co-eluting contaminants .
  • FT-IR : Validate functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the oxo and propanoyl groups) .

Data Interpretation : Cross-reference spectral data with structurally analogous compounds (e.g., methyl 2-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl]oxy}propanoate) to resolve ambiguities .

Advanced: How can researchers design robust structure-activity relationship (SAR) studies for this compound in enzyme inhibition assays?

Answer:

Variable Substituent Libraries : Synthesize derivatives with modifications at the 4-methyl, 6-oxo, or norvaline positions to assess their impact on bioactivity .

Enzyme Assays : Use fluorogenic substrates (e.g., peptide-nitroanilides) in kinetic assays to measure inhibition constants (Ki) under physiological pH and temperature .

Control Experiments : Include positive controls (e.g., known protease inhibitors) and negative controls (scrambled peptide substrates) to validate assay specificity.

Data Normalization : Express activity as % inhibition relative to baseline, correcting for solvent effects (e.g., DMSO <1% v/v) .

Contradiction Resolution : If Ki values conflict across studies, re-evaluate enzyme source purity, substrate stability, and buffer ionic strength .

Advanced: What computational strategies are effective for elucidating the compound’s binding mechanisms with target enzymes?

Answer:

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the benzo[c]chromen core and enzyme active sites (e.g., serine proteases). Prioritize poses with hydrogen bonds to catalytic residues .

Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in GROMACS to assess binding stability, focusing on ligand-induced conformational changes in the enzyme .

Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding affinities and identify key residues (e.g., His57, Asp102 in chymotrypsin-like proteases) .

Validation : Cross-correlate computational results with mutagenesis data (e.g., alanine scanning) to confirm critical interaction sites .

Advanced: How should researchers address inconsistencies in reported bioactivity data across experimental replicates or studies?

Answer:

Root-Cause Analysis :

  • Purity Verification : Re-analyze compound batches via HPLC-MS to rule out degradation products (e.g., hydrolyzed norvaline derivatives) .
  • Assay Conditions : Standardize buffer composition (e.g., Tris vs. phosphate), incubation time, and enzyme lot variability .

Statistical Validation : Apply ANOVA or Student’s t-test to assess inter-experimental variability. Use Grubbs’ test to identify outliers .

Theoretical Alignment : Reconcile discrepancies by revisiting the hypothesized mechanism of action (e.g., non-competitive vs. allosteric inhibition) .

Documentation : Report detailed experimental protocols (e.g., equipment calibration, reagent sources) to enhance reproducibility .

Advanced: What strategies are recommended for evaluating the compound’s stability under physiological conditions?

Answer:

Degradation Studies : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Monitor degradation kinetics via LC-MS .

Metabolite Identification : Use high-resolution MS/MS to characterize oxidation products (e.g., hydroxylation at the chromen ring) or ester hydrolysis .

Stability Optimization : Introduce steric hindrance (e.g., methyl groups) or replace labile bonds (e.g., ester-to-amide propanoyl linkers) to enhance half-life .

Data Integration : Correlate in vitro stability data with in vivo pharmacokinetic profiles (e.g., Cmax, t1/2) in rodent models .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.